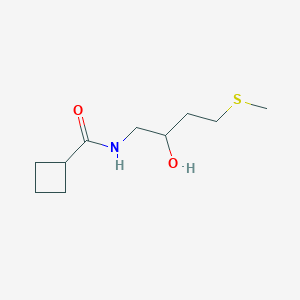
N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide, also known as CB-13, is a synthetic cannabinoid that was first synthesized in 1994. It is a potent agonist of the cannabinoid receptor CB1 and has been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide acts as a potent agonist of the CB1 receptor, which is part of the endocannabinoid system. The endocannabinoid system plays a role in regulating a variety of physiological processes, including pain sensation, mood, and appetite. By activating the CB1 receptor, N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide can modulate these processes and produce a variety of effects.
Biochemical and Physiological Effects:
N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide has been shown to produce a variety of biochemical and physiological effects. In addition to its analgesic, neuroprotective, and anti-cancer properties, N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide has also been found to have anti-inflammatory effects and may be useful in treating inflammatory disorders such as arthritis. Additionally, N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide has been shown to have anxiolytic effects and may be useful in treating anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide in lab experiments is its potency and selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 activation in a more specific manner. However, one limitation of using N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide is its potential for off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide. One area of interest is the development of N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide derivatives with improved potency and selectivity for the CB1 receptor. Additionally, further studies are needed to determine the safety and efficacy of N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide in humans. Finally, research on the potential therapeutic applications of N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide in areas such as pain management, neuroprotection, and cancer treatment should continue.
Méthodes De Synthèse
The synthesis of N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide involves the reaction of cyclobutanecarboxylic acid with 4-methylthiobutan-2-ol, followed by the addition of N,N-dimethylformamide and thionyl chloride. The resulting product is then treated with 2-hydroxy-4-methylbutyramide to yield N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide.
Applications De Recherche Scientifique
N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide has been studied for its potential therapeutic applications in a variety of areas, including pain management, neuroprotection, and cancer treatment. In one study, N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide was found to be effective in reducing neuropathic pain in rats. Other studies have shown that N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide has neuroprotective effects and may be useful in treating neurodegenerative disorders such as Alzheimer's disease. Additionally, N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide has shown promise as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-14-6-5-9(12)7-11-10(13)8-3-2-4-8/h8-9,12H,2-7H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIZMXKXWYIGMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)C1CCC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

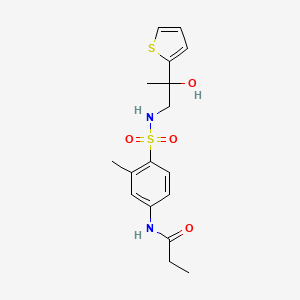
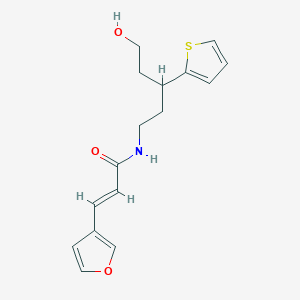
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2380818.png)

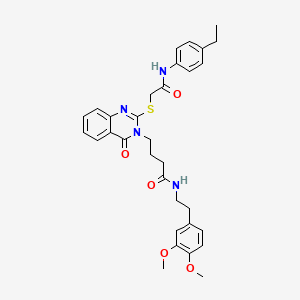
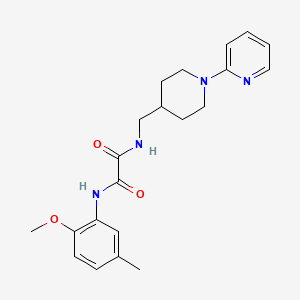
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2380822.png)
![N'-(4-methoxybenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2380823.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2380825.png)
![(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2380826.png)
![2-Benzyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B2380828.png)
![4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether](/img/structure/B2380829.png)
![2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid](/img/structure/B2380830.png)
